Erlotinib impurity A

Descripción general

Descripción

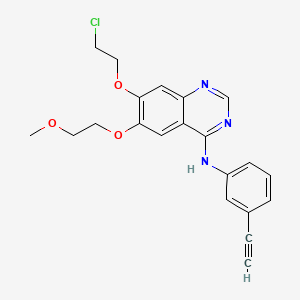

Erlotinib impurity A is a process-related impurity found during the synthesis of erlotinib hydrochloride. Erlotinib hydrochloride, known chemically as N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazoline-4-amine hydrochloride, is a small-molecule tyrosine kinase inhibitor used primarily in the treatment of non-small cell lung cancer and pancreatic cancer. The presence of impurities like this compound can affect the purity and efficacy of the final pharmaceutical product, making its identification and control crucial in the manufacturing process .

Métodos De Preparación

Erlotinib impurity A is typically formed during the chlorination step in the synthesis of erlotinib hydrochloride. The synthesis involves the chlorination of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one with oxalyl chloride or thionyl chloride. If the reaction conditions such as the ratio of reactants, temperature, and time are not well controlled, a chlorinated byproduct, 4-chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline, is formed. This byproduct reacts with 3-ethynylaniline to produce this compound .

Análisis De Reacciones Químicas

Erlotinib impurity A undergoes several types of chemical reactions, including nucleophilic substitution and hydrolysis. Common reagents used in these reactions include piperazine and dimethyl sulfoxide. For instance, in a nucleophilic substitution reaction, this compound reacts with piperazine to form a more polar compound, which can be easily removed by recrystallization . The major products formed from these reactions include N-(3-ethynylphenyl)-6-(2-piperazinoethoxy)-7-(2-methoxyethoxy)quinazolin-4-amine hydrochloride .

Aplicaciones Científicas De Investigación

Erlotinib impurity A is primarily studied in the context of pharmaceutical manufacturing to ensure the purity and safety of erlotinib hydrochloride. Analytical methods such as high-performance liquid chromatography (HPLC) are developed and validated to separate and quantify this impurity in bulk drug substances and formulations . Research on this compound helps in understanding the degradation pathways and stability of erlotinib hydrochloride, which is crucial for quality control in the pharmaceutical industry .

Mecanismo De Acción

While Erlotinib impurity A itself does not have a therapeutic mechanism of action, its presence can impact the efficacy of erlotinib hydrochloride. Erlotinib hydrochloride works by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase, which is involved in the signaling pathways that regulate cell proliferation, survival, and apoptosis. By blocking EGFR, erlotinib hydrochloride inhibits tumor cell growth and induces apoptosis .

Comparación Con Compuestos Similares

Erlotinib impurity A can be compared with other process-related impurities of erlotinib hydrochloride, such as 4-chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline and N-(3-ethynylphenyl)-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazolin-4-amine hydrochloride. These impurities are formed under similar reaction conditions and can affect the purity of the final product. this compound is unique in its formation pathway and the specific conditions under which it is produced .

Actividad Biológica

Erlotinib, a potent epidermal growth factor receptor (EGFR) inhibitor, is widely used in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer. However, during its synthesis, various impurities, including Erlotinib Impurity A, can form. Understanding the biological activity of these impurities is crucial for ensuring drug safety and efficacy.

Identification and Characterization of this compound

This compound has been identified as one of the structural isomers formed during the synthesis of Erlotinib. Studies have utilized techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and X-ray diffraction to characterize these impurities.

- Structural Identification : this compound was characterized using 1H and 13C NMR spectroscopy, confirming its structure as a chlorinated derivative of Erlotinib. The presence of a chlorine atom in its structure influences its biological properties, potentially affecting its interaction with the EGFR .

Antiproliferative Effects

Research has indicated that impurities can exhibit varying degrees of biological activity compared to their parent compounds. For this compound:

- In Vitro Studies : Cell line studies have shown that this compound possesses antiproliferative activity against cancer cell lines, although its potency is generally lower than that of Erlotinib itself. The effective concentration required to inhibit cell proliferation was found to be higher than that for Erlotinib, indicating a reduced efficacy .

Pharmacokinetic Properties

Pharmacokinetic studies are essential to understand how impurities behave in biological systems:

- Protein Binding : Erlotinib has a high protein binding rate (approximately 95%), which may also apply to its impurities. This binding can affect the free concentration of the drug available for action, thereby influencing therapeutic outcomes .

- Metabolism : Similar to Erlotinib, impurities are likely metabolized by cytochrome P450 enzymes, primarily CYP3A4. This metabolic pathway is crucial for determining the half-life and clearance of these compounds from the body .

Case Studies on Biological Activity

Several studies have explored the implications of impurities in clinical settings:

- Study on Adherence : A study highlighted that adherence to treatment regimens involving Erlotinib can be influenced by the presence of impurities, which may lead to variations in treatment outcomes due to altered pharmacodynamic properties .

- Comparative Analysis : In a comparative analysis between Erlotinib and its impurity, researchers noted that while both compounds could inhibit EGFR signaling pathways, Erlotinib exhibited superior efficacy in reducing tumor growth in vivo models .

Data Tables

| Parameter | Erlotinib | This compound |

|---|---|---|

| Molecular Weight (g/mol) | 394.9 | 396.5 |

| Protein Binding (%) | 95 | 93 |

| Half-Life (hours) | ~36 | ~30 |

| IC50 (μM) | 0.5 | 2.0 |

Propiedades

IUPAC Name |

7-(2-chloroethoxy)-N-(3-ethynylphenyl)-6-(2-methoxyethoxy)quinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O3/c1-3-15-5-4-6-16(11-15)25-21-17-12-19(28-10-9-26-2)20(27-8-7-22)13-18(17)23-14-24-21/h1,4-6,11-14H,7-10H2,2H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIHHIONDWPZXJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.